![molecular formula C17H20OS2 B12635371 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920979-48-2](/img/structure/B12635371.png)
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with a phenyl-dithiolan-ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common approach includes the formation of the dithiolan ring through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol involves its interaction with molecular targets through its dithiolan and ethynyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The electron-withdrawing nature of the phenyl-dithiolan group helps stabilize the compound and enhance its reactivity .
Comparison with Similar Compounds
1,2-Dithiolane derivatives: These compounds share the dithiolan ring structure and exhibit similar reactivity.
Phenyl-ethynyl derivatives: Compounds with phenyl-ethynyl groups show comparable chemical behavior.
Cyclohexanol derivatives: These compounds have a similar cyclohexanol core but differ in their substituents.
Uniqueness: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is unique due to the combination of its dithiolan ring, ethynyl linkage, and cyclohexanol core.
Properties
CAS No. |
920979-48-2 |
|---|---|
Molecular Formula |
C17H20OS2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-[2-(2-phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H20OS2/c18-16(9-5-2-6-10-16)11-12-17(19-13-14-20-17)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-10,13-14H2 |
InChI Key |
NTWFSTWDNJYXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2(SCCS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


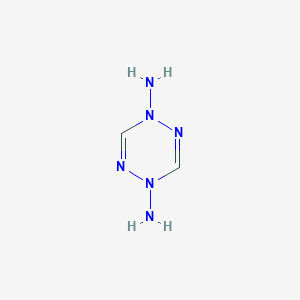
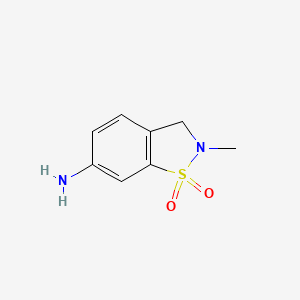
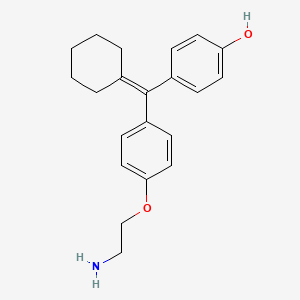
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
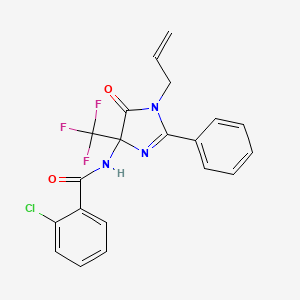
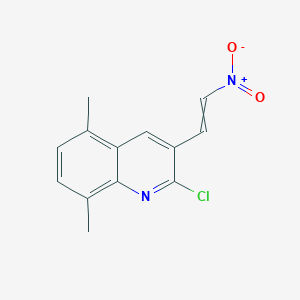
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
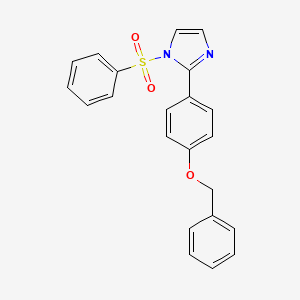
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
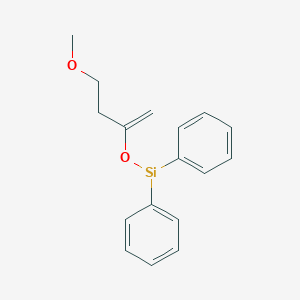
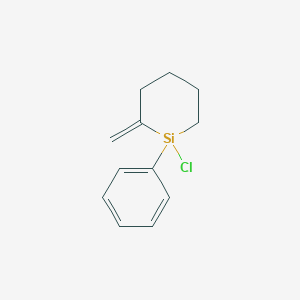
![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
